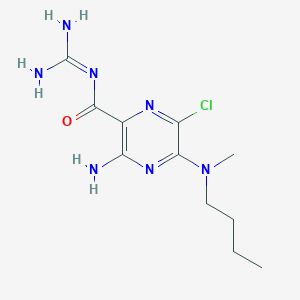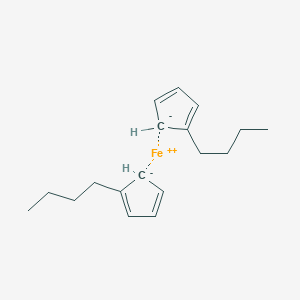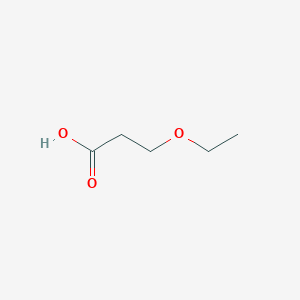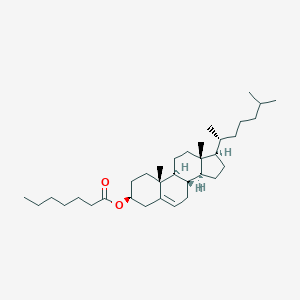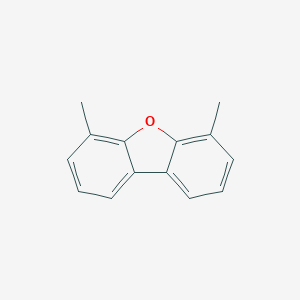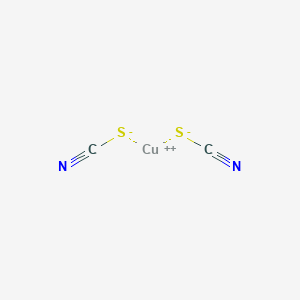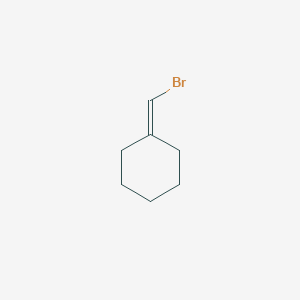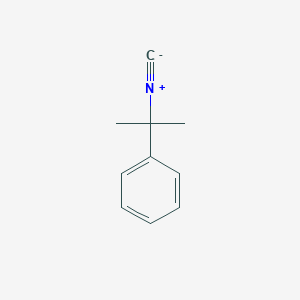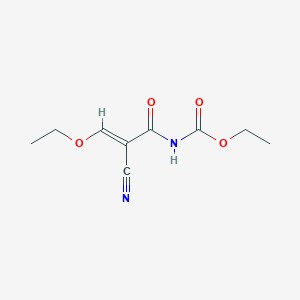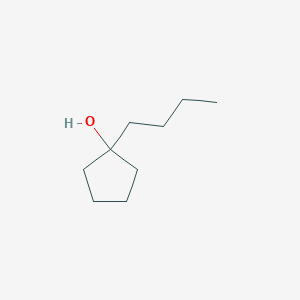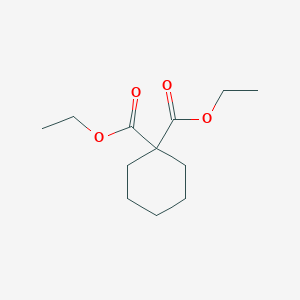
Diethyl 1,1-cyclohexanedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1,1-cyclohexanedicarboxylate is an organic compound with the molecular formula C12H20O4. It is a diester derived from 1,1-cyclohexanedicarboxylic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Diethyl 1,1-cyclohexanedicarboxylate can be synthesized through the esterification of 1,1-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound can be converted to 1,1-cyclohexanedicarboxylic acid.
Reduction: The reduction can yield diethyl 1,1-cyclohexanedicarbinol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
科学研究应用
Diethyl 1,1-cyclohexanedicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: this compound is utilized in the production of plasticizers, resins, and coatings.
作用机制
The mechanism of action of diethyl 1,1-cyclohexanedicarboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release 1,1-cyclohexanedicarboxylic acid and ethanol. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
- Diethyl 1,3-cyclohexanedicarboxylate
- Diethyl 1,4-cyclohexanedicarboxylate
- Dimethyl 1,3-cyclohexanedicarboxylate
Comparison: Diethyl 1,1-cyclohexanedicarboxylate is unique due to the position of the ester groups on the same carbon atom (1,1-position), which imparts distinct chemical properties compared to its isomers. For instance, diethyl 1,3-cyclohexanedicarboxylate and diethyl 1,4-cyclohexanedicarboxylate have ester groups on different carbon atoms, leading to variations in reactivity and applications.
属性
IUPAC Name |
diethyl cyclohexane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUKQNAQSRVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290214 |
Source


|
| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1139-13-5 |
Source


|
| Record name | 1139-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is the effect of a 4-t-butyl substituent on the reactivity of diethyl cyclohexane-1,1-dicarboxylate significant for conformational analysis?
A1: The research demonstrates that a 4-t-butyl group, similar to a 4-methyl group, does not influence the rate constant of ethoxy-exchange in diethyl cyclohexane-1,1-dicarboxylate []. This finding is crucial for the kinetic method of conformational analysis in cyclohexane systems. This method relies on the assumption that substituents like t-butyl, often used to "lock" conformations due to their steric bulk, do not inherently alter the reaction rates at the site under investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

